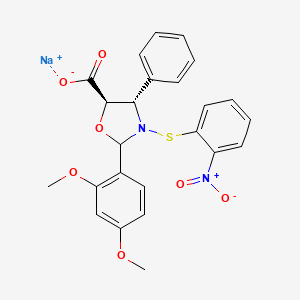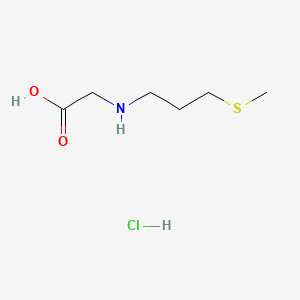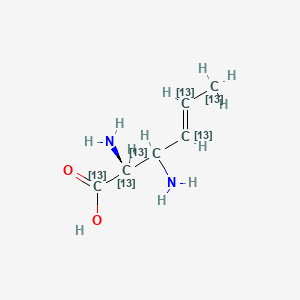
(E,2S)-2,3-diamino(1,2,3,4,5,6-13C6)hex-4-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E,2S)-2,3-diamino(1,2,3,4,5,6-13C6)hex-4-enoic acid is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features isotopically labeled carbon atoms, which makes it particularly useful in research involving metabolic pathways and reaction mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E,2S)-2,3-diamino(1,2,3,4,5,6-13C6)hex-4-enoic acid typically involves multi-step organic synthesis techniques. One common approach is the use of isotopically labeled precursors in a series of reactions that introduce the amino and carboxyl groups in the desired positions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry and isotopic labeling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound with high purity and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
(E,2S)-2,3-diamino(1,2,3,4,5,6-13C6)hex-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The double bond in the hex-4-enoic acid moiety can be reduced to form the corresponding hexanoic acid.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro compounds, while reduction of the double bond can produce saturated acids.
Aplicaciones Científicas De Investigación
(E,2S)-2,3-diamino(1,2,3,4,5,6-13C6)hex-4-enoic acid has several applications in scientific research:
Chemistry: Used as a labeled compound in studies of reaction mechanisms and metabolic pathways.
Biology: Employed in tracer studies to track the incorporation and metabolism of amino acids in biological systems.
Medicine: Investigated for its potential role in drug development and as a diagnostic tool in metabolic disorders.
Industry: Utilized in the synthesis of complex molecules and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism by which (E,2S)-2,3-diamino(1,2,3,4,5,6-13C6)hex-4-enoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in amino acid metabolism. Its isotopic labeling allows for detailed studies of these interactions, providing insights into the underlying biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
(E,2S)-2,3-diaminohex-4-enoic acid: Similar structure but without isotopic labeling.
(E,2S)-2,3-diaminohexanoic acid: Lacks the double bond present in (E,2S)-2,3-diamino(1,2,3,4,5,6-13C6)hex-4-enoic acid.
(E,2S)-2,3-diamino(1,2,3,4,5,6-13C6)hexanoic acid: Contains isotopic labeling but lacks the double bond.
Uniqueness
The uniqueness of this compound lies in its combination of isotopic labeling and specific functional groups. This makes it a valuable tool in research applications where precise tracking of molecular transformations is required.
Propiedades
Fórmula molecular |
C6H12N2O2 |
|---|---|
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
(E,2S)-2,3-diamino(1,2,3,4,5,6-13C6)hex-4-enoic acid |
InChI |
InChI=1S/C6H12N2O2/c1-2-3-4(7)5(8)6(9)10/h2-5H,7-8H2,1H3,(H,9,10)/b3-2+/t4?,5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clave InChI |
VYWXSIUPUZWMLY-FXESKPBXSA-N |
SMILES isomérico |
[13CH3]/[13CH]=[13CH]/[13CH]([13C@@H]([13C](=O)O)N)N |
SMILES canónico |
CC=CC(C(C(=O)O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





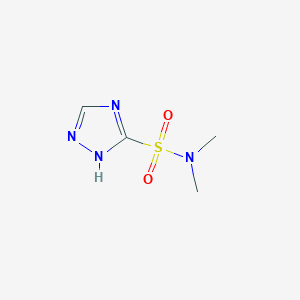
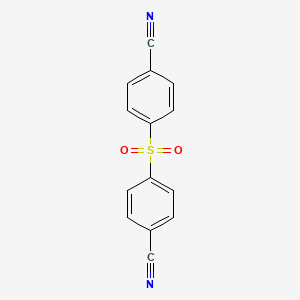
![O-[4-(trifluoromethyl)phenyl] chloromethanethioate](/img/structure/B13421436.png)
![(7S,9S)-7-[(2R,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide](/img/structure/B13421451.png)
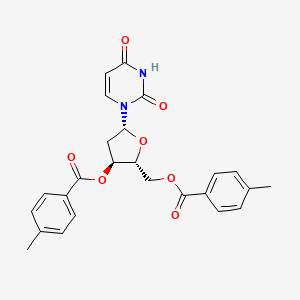
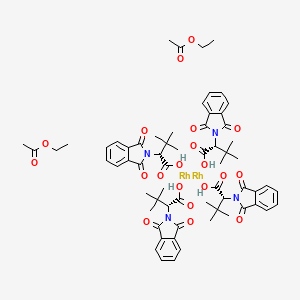
![(3S,3aR,6R,6aR)-3,6-diethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B13421460.png)

